molecular formula C10H11ClN2O2 B1380490 3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864059-79-9

3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No. B1380490
CAS RN: 1864059-79-9
M. Wt: 226.66 g/mol
InChI Key: WVDRCRFOYMXMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a chemical compound with the molecular formula C10H11ClN2 . It is a derivative of benzoxazole, a class of compounds that have been found to have various pharmacological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed, allowing divergent syntheses of two significant N-heterocycles .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, “3-(Azetidin-3-yl)benzonitrile hydrochloride”, is 194.661 Da .

Scientific Research Applications

  • Anti-inflammatory Activity :

    • Azetidinones, including compounds structurally similar to 3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride, have been investigated for their anti-inflammatory properties. For instance, some azetidinone derivatives have shown significant anti-inflammatory activity, often comparable to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
  • Antibacterial and Antifungal Properties :

    • Certain azetidinone derivatives have demonstrated notable antibacterial and antifungal activities. This includes their efficacy against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
  • Synthesis and Applications in Drug Design :

    • Azetidinones, including those structurally related to the specified compound, have been synthesized and explored for potential use in drug design, particularly as anti-tubercular agents. These studies often involve molecular docking experiments to identify promising drug candidates (Thomas et al., 2014).
  • Corrosion Inhibition in Industrial Applications :

    • Azetidinone derivatives have also found applications in industrial contexts, such as acting as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. This highlights their potential in materials science and engineering (Yadav et al., 2015).
  • Synthetic Methodology Development :

    • Research has been conducted on developing efficient synthetic methodologies for azetidinones, which could be essential for creating various pharmaceuticals and materials (Duncton et al., 2008).

Mechanism of Action

Future Directions

The future directions in the research of similar compounds could involve further exploration of their pharmacological applications, given the wide range of pharmacological applications of benzoxazole derivatives . Additionally, the development of new synthetic approaches for benzoxazole derivatives could be another area of interest .

properties

IUPAC Name

3-(azetidin-3-yl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c13-10-12(7-5-11-6-7)8-3-1-2-4-9(8)14-10;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDRCRFOYMXMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 3
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 4
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 5
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 6
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.